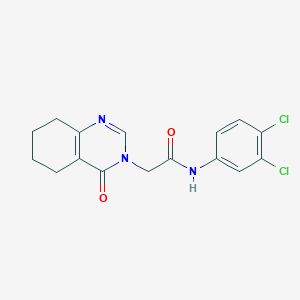
N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide, commonly referred to as DHPQA, is an organic compound with numerous applications in scientific research. DHPQA is a small molecule that has been studied for its ability to modulate a variety of biological processes, including cell signaling, gene regulation, and protein-protein interactions. DHPQA is a versatile compound that has been used in numerous laboratory experiments and has potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
DHPQA has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins and other macromolecules. It has also been used to study the regulation of gene expression and the role of signaling pathways in cellular processes. DHPQA has been used to study the effects of drugs on cells and tissues, as well as the effects of environmental factors on biological systems.
Mechanism of Action
Target of Action
The primary target of VU0624357-1, also known as F3406-7225, is the LCMV glycoprotein GP2 . This protein plays a crucial role in the life cycle of the Lymphocytic Choriomeningitis Virus (LCMV), a type of arenavirus .
Mode of Action
VU0624357-1 interacts with its target, the LCMV glycoprotein GP2, by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 inhibits this process, thereby preventing the virus from multiplying within the host cell .
Biochemical Pathways
The inhibition of the pH-dependent fusion in the endosome compartment disrupts the normal life cycle of the LCMV . This disruption prevents the virus from replicating and spreading to other cells, effectively halting the progression of the infection .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of VU0624357-1’s action is the inhibition of LCMV multiplication . By preventing the virus from replicating within host cells, the compound can potentially halt the progression of the infection and mitigate the symptoms caused by the virus .
Advantages and Limitations for Lab Experiments
DHPQA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and is relatively stable. It can also be used in a variety of experiments including cell culture, protein purification, and gene expression studies. However, DHPQA also has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are numerous potential future directions for the use of DHPQA in scientific research. It could be used to study the effects of drugs on cells and tissues, as well as the effects of environmental factors on biological systems. It could also be used to study the regulation of gene expression and the role of signaling pathways in cellular processes. In addition, DHPQA could be used to study the structure and function of proteins and other macromolecules. Finally, DHPQA could be used to study the role of metabolic enzymes in cellular energy production and the regulation of metabolic pathways.
Synthesis Methods
DHPQA can be synthesized in several ways. One method involves the reaction of 3,4-dichlorophenol and 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl acetamide in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature in an inert atmosphere. The reaction yields an 80-90% yield of the desired product.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXXDFDVMVVYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B6584982.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B6584989.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6584991.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B6584993.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6585006.png)
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6585014.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6585030.png)
![N-cyclopropyl-1-[6-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6585042.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6585047.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6585054.png)


![N-(2,5-difluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585079.png)
![N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585085.png)